
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate is an organic compound with the molecular formula C13H18O5. It is a unique chemical entity known for its distinctive structure, which includes a cyclononene ring with two ester groups and a ketone group. This compound is often used in research and industrial applications due to its interesting chemical properties and potential for various reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate typically involves the esterification of 9-oxo-2-cyclononene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 9-oxo-2-cyclononene-1,2-dicarboxylic acid.
Reduction: Dimethyl 9-hydroxy-2-cyclononene-1,2-dicarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester groups and the ketone group play crucial roles in its reactivity and interactions with enzymes and other proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: Another ester with a similar structure but with a furan ring instead of a cyclononene ring.
Dimethyl 4,4’-biphenyldicarboxylate: Contains biphenyl rings and is used in similar applications.
Uniqueness
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate is unique due to its cyclononene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications where its particular reactivity is advantageous.
Propriétés
Numéro CAS |
68151-63-3 |
|---|---|
Formule moléculaire |
C13H18O5 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
dimethyl (2E)-9-oxocyclonon-2-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H18O5/c1-17-12(15)9-7-5-3-4-6-8-10(14)11(9)13(16)18-2/h7,11H,3-6,8H2,1-2H3/b9-7+ |
Clé InChI |
RVUTWNXVYDDMRP-VQHVLOKHSA-N |
SMILES isomérique |
COC(=O)C/1C(=O)CCCCC/C=C1/C(=O)OC |
SMILES canonique |
COC(=O)C1C(=O)CCCCCC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




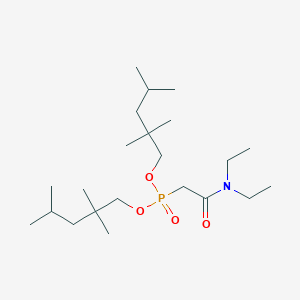
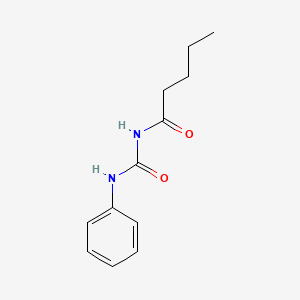

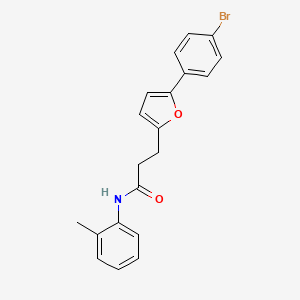
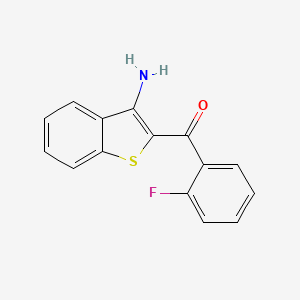

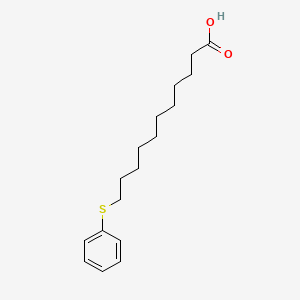

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)
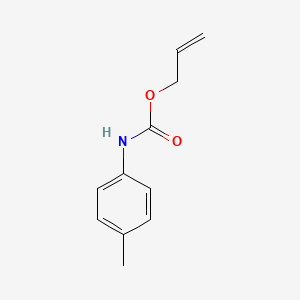

![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
